2-Phenoxyoxane-3,4,5-triol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c12-8-6-15-11(10(14)9(8)13)16-7-4-2-1-3-5-7/h1-5,8-14H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBHKOWSOJOEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Phenoxyoxane 3,4,5 Triol and Its Stereoisomers
Stereoselective Total Synthesis Approaches
The cornerstone of synthesizing a specific stereoisomer of 2-Phenoxyoxane-3,4,5-triol is the control of the stereochemistry at the anomeric center (C-2) and the four chiral centers within the oxane ring. Several powerful strategies have been developed to achieve this, each with its own set of advantages and challenges.
Asymmetric Glycosidation Strategies for Phenoxy Linkage Formation
The formation of the C-O bond between the phenol (B47542) and the oxane ring is a critical step that dictates the anomeric configuration (α or β) of the final product. The stereochemical outcome is highly dependent on the nature of the glycosyl donor, the promoter or catalyst used, and the reaction conditions.
One common and practical approach involves the use of a glycosyl donor with a participating group at the C-2 position (relative to the anomeric center), such as an acetyl group. The glycosylation of phenols with a fully acetylated pyranose, like penta-O-acetyl-β-D-glucopyranose, in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), typically proceeds with high β-stereoselectivity. tandfonline.comtandfonline.com The neighboring acetyl group at C-2 participates in the reaction, forming a cyclic oxonium ion intermediate that shields the α-face, leading to the preferential formation of the β-glycoside. tandfonline.com The addition of a hindered base can further enhance the β-selectivity by preventing the isomerization of the kinetic β-product to the thermodynamically more stable α-anomer. tandfonline.comtandfonline.com
Alternatively, glycosyl halides, particularly glycosyl fluorides, have emerged as effective donors for phenolic glycosylations. Reactions of α-D-glucosyl fluoride (B91410) with phenols, promoted by Ca(OH)₂, can proceed rapidly in aqueous solvents, offering a green and operationally simple method for the synthesis of β-phenyl glycosides. nih.gov The choice of the anomeric configuration of the glycosyl fluoride can influence the stereochemical outcome of the glycosylation. nih.gov
Glycosyl trichloroacetimidates are another class of highly reactive donors that have been successfully employed in phenolic glycosylations. When activated with a catalyst like BF₃·OEt₂, these donors, equipped with a 2-O-participating group, generally yield 1,2-trans-O-glycosides with excellent stereoselectivity. nih.gov The choice of catalyst is crucial, as other Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can sometimes lead to mixtures of anomers, particularly with less nucleophilic phenols. nih.gov
A summary of representative conditions for β-selective phenolic glycosylation is presented in the table below.
| Glycosyl Donor | Promoter/Catalyst | Solvent | Temp. (°C) | Yield (%) | Anomeric Ratio (β:α) |
| Penta-O-acetyl-β-D-glucopyranose | BF₃·OEt₂, Et₃N | CH₂Cl₂ | rt | 92 | >99:1 |
| α-D-Glucosyl fluoride | Ca(OH)₂ | H₂O | rt | 85 | >20:1 |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucosyl trichloroacetimidate | BF₃·OEt₂ | CH₂Cl₂ | -40 to rt | 95 | >98:2 |
This table presents representative data for the glycosylation of simple phenols, which are analogous to the formation of the phenoxy linkage in this compound.
Chiral Pool Synthesis from Pre-existing Carbohydrate Scaffolds
The most straightforward approach to the synthesis of this compound and its stereoisomers is to start from readily available and optically pure monosaccharides, such as D-glucose, D-mannose, or D-galactose. These natural carbohydrates provide a cost-effective source of the required oxane-triol core with pre-defined stereochemistry. The synthesis then involves the appropriate protection of the hydroxyl groups, followed by the stereoselective introduction of the phenoxy group at the anomeric position, and subsequent deprotection.
For instance, starting from D-glucose, one could prepare a suitable glycosyl donor (e.g., a glycosyl acetate (B1210297) or halide) with the hydroxyl groups protected as esters (e.g., acetates or benzoates) or ethers (e.g., benzyl (B1604629) ethers). This donor can then be reacted with phenol under appropriate glycosylation conditions to form the desired phenyl glycoside. The choice of protecting groups is critical as it influences the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation. nih.gov
De Novo Asymmetric Synthesis Routes
While less common for a relatively simple target like this compound, de novo asymmetric synthesis offers a powerful alternative that does not rely on carbohydrate starting materials. These methods build the chiral oxane ring from achiral or simpler chiral precursors using asymmetric reactions. For example, asymmetric dihydroxylation or epoxidation of an appropriate acyclic precursor, followed by cyclization, can be employed to construct the oxane-triol core with high enantiomeric purity. While powerful, these multi-step sequences are often more laborious than chiral pool approaches for this specific target.
Chemoenzymatic and Biocatalytic Synthesis Methodologies
Chemoenzymatic strategies combine the efficiency of chemical synthesis with the high selectivity of enzymatic transformations. Glycosidases, for instance, can be used in a reverse hydrolysis mode or in a transglycosylation reaction to form the glycosidic bond between a simple sugar and phenol. researchgate.net These enzymatic methods often proceed with high regio- and stereoselectivity under mild, aqueous conditions, minimizing the need for extensive protecting group manipulations. researchgate.net The use of engineered glycosyltransferases also presents a promising avenue for the selective synthesis of phenyl glycosides.
Protecting Group Strategies for Selective Functionalization of Polyol Moiety
The hydroxyl groups of the pyranose ring exhibit different reactivities, which can be exploited for their selective protection and subsequent functionalization. wiley-vch.de The primary hydroxyl group (at C-6 in a hexopyranoside) is generally the most reactive due to less steric hindrance, allowing for its selective protection with bulky reagents like trityl or silyl (B83357) ethers. wiley-vch.de
For the synthesis of this compound, a typical strategy would involve the per-acetylation of a starting monosaccharide, followed by glycosylation. The resulting protected phenyl glycoside can then be globally deprotected under basic conditions (e.g., using sodium methoxide (B1231860) in methanol) to yield the final triol. tandfonline.com
More complex syntheses may require the differential protection of the hydroxyl groups. For example, cyclic acetals like benzylidene or isopropylidene can be used to protect vicinal diols, such as the 4,6-hydroxyls in glucose or galactose derivatives. wiley-vch.de The choice of protecting groups is paramount as they not only mask the hydroxyls but also influence the conformation of the pyranose ring, which can in turn affect the stereochemical outcome of subsequent reactions. nih.gov
A summary of common protecting groups for carbohydrate hydroxyls is provided below.
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |
| Acetyl | Ac | Acetic anhydride, pyridine | NaOMe, MeOH or aq. base | Stable to acid, labile to base |
| Benzoyl | Bz | Benzoyl chloride, pyridine | NaOMe, MeOH or aq. base | More stable than acetyl |
| Benzyl | Bn | Benzyl bromide, NaH | Catalytic hydrogenation (H₂, Pd/C) | Stable to acid and base |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH | DDQ or CAN | Stable to base, labile to oxidation |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | TBAF or HF | Stable to base, labile to acid |
| Trityl | Tr | Trityl chloride, pyridine | Mild acid (e.g., TFA) | Labile to acid |
| Benzylidene acetal | Benzaldehyde dimethyl acetal, CSA | Mild acid or catalytic hydrogenation | Stable to base |
Reaction Optimization and Process Intensification in this compound Synthesis
The optimization of the glycosylation reaction is crucial for achieving high yields and stereoselectivity, particularly for large-scale synthesis. Key parameters that are often optimized include the nature and stoichiometry of the catalyst, solvent, temperature, and reaction time. For instance, in the BF₃·OEt₂-promoted glycosylation with penta-O-acetyl-β-D-glucopyranose, the amount of both the Lewis acid and the added base can be fine-tuned to maximize the yield and minimize anomerization. tandfonline.com
Process intensification techniques, such as flow chemistry, are increasingly being applied to carbohydrate synthesis. Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. These features can lead to higher yields, reduced reaction times, and more consistent product quality, making them attractive for the industrial production of compounds like this compound.
Green Chemistry Principles and Sustainable Synthetic Routes
The pursuit of sustainable synthetic routes for this compound and its stereoisomers is guided by the twelve principles of green chemistry. These principles advocate for the reduction of waste, maximization of atom economy, use of less hazardous chemicals, and the design of energy-efficient processes. The application of these principles to the synthesis of a molecule like this compound, which contains a polyhydroxylated oxane ring linked to a phenoxy group, presents unique challenges and opportunities. Key strategies include the use of biocatalysis, renewable feedstocks, and green catalytic systems.
Biocatalytic Approaches
Enzymes, as highly specific and efficient catalysts, offer a powerful tool for the green synthesis of complex molecules like this compound. Biocatalytic methods can lead to high stereoselectivity, a crucial aspect in the synthesis of specific stereoisomers, and often operate under mild, aqueous conditions, thereby reducing the need for harsh solvents and high temperatures.
Enzymatic Glycosylation: The formation of the phenoxy-oxane bond is a critical step in the synthesis. Glycosyltransferases and glycoside hydrolases are enzymes capable of catalyzing the glycosylation of phenols. nih.gov Glycosyltransferases, in particular, can offer high regio- and stereoselectivity in the formation of the glycosidic linkage. nih.gov The use of whole-cell biocatalysts containing these enzymes can also be a viable and cost-effective strategy. nih.gov
Lipase-Catalyzed Reactions: Lipases are another class of versatile enzymes that can be employed in green synthesis. For instance, lipase-catalyzed enantioselective acetylation of a racemic alcohol precursor to one of the stereoisomers of a substituted tetrahydropyran (B127337) has been demonstrated, allowing for the separation of enantiomers with high efficiency. nih.gov This approach could be adapted to resolve stereoisomers of a precursor to this compound.
A hypothetical biocatalytic route could involve the enzymatic glycosylation of phenol with a suitable activated polyhydroxylated oxane derivative. The choice of enzyme and reaction conditions would be critical to control the stereochemistry of the final product.
| Enzyme Class | Potential Application in Synthesis | Green Advantages |
| Glycosyltransferases | Stereoselective formation of the phenoxy-oxane bond | High selectivity, mild reaction conditions, aqueous media |
| Glycoside Hydrolases | Transglycosylation to form the glycosidic bond | Use of readily available sugar donors |
| Lipases | Kinetic resolution of chiral precursors | High enantioselectivity, mild conditions |
Chemoenzymatic Synthesis
A powerful strategy that combines the advantages of both chemical and enzymatic synthesis is the chemoenzymatic approach. This methodology utilizes chemical reactions for steps that are not amenable to biocatalysis, while employing enzymes for key transformations that require high selectivity. For the synthesis of this compound, a chemoenzymatic route could involve the chemical synthesis of a polyhydroxylated oxane precursor, followed by an enzymatic step for the stereoselective coupling with phenol. nih.gov
Green Catalytic Methods
Beyond biocatalysis, the development of green chemical catalysts is crucial for sustainable synthesis. These catalysts should be efficient, recyclable, and non-toxic.
Acid Catalysis in Green Solvents: The formation of the tetrahydropyran ring can often be achieved through acid-catalyzed cyclization of a suitable precursor. The use of solid acid catalysts or performing the reaction in environmentally benign solvents like water or ionic liquids can significantly improve the green credentials of the synthesis. organic-chemistry.org For example, phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization in water to produce tetrahydropyran derivatives with high stereoselectivity. organic-chemistry.org
Metal Catalysis: While some metal catalysts can be toxic, the use of non-toxic and earth-abundant metals like iron is a promising area of green chemistry. Iron catalysis has been successfully applied in the stereoselective synthesis of 2-deoxy glycosides. researchgate.net Such methods could potentially be adapted for the synthesis of the oxane ring in this compound.
| Catalytic System | Potential Application | Green Advantages |
| Solid Acid Catalysts | Cyclization to form the oxane ring | Recyclability, reduced waste |
| Iron Catalysts | Stereoselective bond formation | Low toxicity, earth-abundant metal |
| Gold Catalysis | Synthesis of 2-deoxy glycoside precursors | Mild reaction conditions |
Use of Renewable Resources
A key tenet of green chemistry is the use of renewable feedstocks. The carbohydrate-like structure of the oxane-3,4,5-triol moiety suggests that precursors could potentially be derived from abundant natural sources like sugars. For instance, D-mannitol has been used as a starting material for the synthesis of 2-deoxy-β-C-aryl glycosides. nih.gov The development of synthetic routes that start from renewable materials would significantly enhance the sustainability of producing this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Phenoxyoxane 3,4,5 Triol
Reaction Pathways Involving the Phenoxy Moiety
The phenoxy group, an aromatic ether linkage to the oxane ring, is a key site for various chemical transformations. Its reactivity is influenced by the electron-donating nature of the ether oxygen and its connection to the carbohydrate-like ring.
Electrophilic Aromatic Substitution Studies on the Phenoxy Ring
The phenoxy group in 2-phenoxyoxane-3,4,5-triol is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.org The ether oxygen is an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. This directing effect stems from the ability of the oxygen to donate a lone pair of electrons, stabilizing the cationic intermediate, also known as an arenium ion or sigma complex, that forms during the reaction. wikipedia.orgmasterorganicchemistry.com
Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org For instance, nitration using a mixture of nitric acid and sulfuric acid would likely yield a mixture of ortho- and para-nitrophenoxy derivatives. masterorganicchemistry.com The reaction proceeds through the formation of the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com
The table below summarizes the expected major products for various electrophilic aromatic substitution reactions on this compound, based on the directing effect of the ether oxygen.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(2-Nitrophenoxy)oxane-3,4,5-triol, 2-(4-Nitrophenoxy)oxane-3,4,5-triol |
| Bromination | Br₂, FeBr₃ | 2-(2-Bromophenoxy)oxane-3,4,5-triol, 2-(4-Bromophenoxy)oxane-3,4,5-triol |
| Sulfonation | SO₃, H₂SO₄ | 2-(2-Sulfophenoxy)oxane-3,4,5-triol, 2-(4-Sulfophenoxy)oxane-3,4,5-triol |
Cleavage Mechanisms of the Glycosidic (Phenoxy) Linkage
The bond between the anomeric carbon of the oxane ring and the phenoxy group is a type of glycosidic bond. Cleavage of this linkage is a significant reaction, often proceeding through hydrolysis or other mechanisms. Acid-catalyzed hydrolysis is a common method for cleaving glycosidic bonds. The mechanism typically involves protonation of the glycosidic oxygen, followed by nucleophilic attack of water at the anomeric center, leading to the release of phenol (B47542) and the corresponding hydroxylated oxane.
Alternatively, enzymatic cleavage can occur, though this is highly specific to the enzyme used. In some biological systems, cleavage of glycosidic bonds can be initiated by oxidation of a hydroxyl group on the sugar moiety, followed by an elimination reaction that breaks the C-O bond. researchgate.net For C-glycosides, which have a carbon-carbon bond, a two-step mechanism of oxidation and subsequent elimination by a C-glycoside deglycosidase has been observed. researchgate.net A similar oxidative cleavage pathway could be envisioned for O-glycosides like this compound.
Another approach involves the use of reagents that can induce cleavage under specific conditions. For example, treatment of pyrimidine (B1678525) ribonucleosides with a bisulfite-oxygen system has been shown to cause partial cleavage of the glycosidic linkage through a free radical mechanism. nih.gov
Oxidative and Reductive Transformations of the Aromatic Component
The phenoxy ring itself can undergo oxidative and reductive transformations, although these are generally less common than electrophilic substitution under standard laboratory conditions. Strong oxidizing agents can lead to degradation of the aromatic ring. Conversely, reduction of the aromatic ring, for example through catalytic hydrogenation, would yield a cyclohexyl ether derivative. This reaction typically requires high pressures of hydrogen gas and a suitable catalyst, such as rhodium on carbon.
Transformations and Functional Group Interconversions of the Triol Moiety
The oxane ring of this compound contains a vicinal triol system, a polyol structural motif common in carbohydrates. researchgate.netslimandsmart.co.uk These hydroxyl groups are key sites for a variety of chemical transformations.
Selective Derivatization of Hydroxyl Groups (e.g., esterification, etherification)
The presence of multiple hydroxyl groups allows for derivatization reactions such as esterification and etherification. Achieving selectivity among the different hydroxyl groups can be challenging but is often possible by exploiting differences in their steric and electronic environments. For instance, the primary hydroxyl group (if present, depending on the exact structure of the oxane ring, which is not fully specified by the name "oxane") would generally be more reactive towards sterically demanding reagents than the secondary hydroxyls.
Protecting group strategies, commonly employed in carbohydrate chemistry, can be used to selectively modify one or more of the hydroxyl groups. This involves the temporary conversion of some hydroxyls into a less reactive functional group, allowing for chemical transformation at the unprotected site(s). Subsequent removal of the protecting groups reveals the selectively modified polyol.
Oxidation and Reduction Chemistry of the Polyol System
The polyol system of this compound is susceptible to a range of oxidation and reduction reactions. youtube.com The vicinal diol arrangement is a particularly important feature, as it can be selectively oxidized. fiveable.me
Oxidation of vicinal diols can lead to the formation of α-hydroxy ketones or, with stronger oxidizing agents that cleave the carbon-carbon bond, to the formation of two carbonyl compounds. fiveable.mestanford.eduaskfilo.comdoubtnut.comdoubtnut.com For example, palladium-catalyzed aerobic oxidation has been shown to be a highly chemoselective method for the oxidation of unprotected vicinal polyols to α-hydroxy ketones. stanford.edu In such reactions, vicinal 1,2-diols are often oxidized faster and more selectively than primary or secondary alcohols. stanford.edu
Periodic acid (HIO₄) is a classic reagent for the oxidative cleavage of vicinal diols, resulting in the breakage of the C-C bond and the formation of aldehydes or ketones. askfilo.comdoubtnut.comdoubtnut.com The reaction of this compound with periodic acid would be expected to cleave the bonds between the hydroxyl-bearing carbons.
The table below outlines potential oxidation products of the triol moiety in this compound under different conditions.
Table 2: Potential Oxidation Products of the Triol Moiety
| Reagent/Catalyst | Expected Product Type | Notes |
|---|---|---|
| [(neocuproine)Pd(OAc)]₂(OTf)₂ | α-Hydroxy ketone | Chemoselective oxidation of a vicinal diol. stanford.edu |
| HIO₄ | Dicarbonyl compound (from cleavage) | Cleavage of the C-C bond between vicinal hydroxyl groups. askfilo.comdoubtnut.com |
Reduction of the hydroxyl groups is a less common transformation but can be achieved under certain conditions, typically involving conversion of the hydroxyl to a better leaving group followed by hydrogenolysis.
Ring-Opening and Rearrangement Reactions of the Oxane Ring
The oxane ring of this compound, a tetrahydropyran (B127337) system, possesses inherent stability but can undergo ring-opening under specific conditions, primarily through acid catalysis. The process begins with the protonation of the endocyclic oxygen atom, which significantly weakens the C-O bonds and makes the ring susceptible to nucleophilic attack. libretexts.orgpressbooks.pub In the presence of a nucleophile, this can lead to cleavage of the ring.
Under acidic conditions, particularly with anhydrous acids like HX, a trans-halohydrin can be formed through an SN2-like attack on one of the carbons adjacent to the ring oxygen. pressbooks.pubbyjus.com The regioselectivity of this attack is dictated by both steric and electronic factors.
Rearrangement Reactions:
A significant rearrangement pathway available to pyranoside structures is the Pyranoside-into-Furanoside (PIF) rearrangement . nih.gov This transformation occurs under conditions that promote ring-opening and re-closing, such as in acidic media. The reaction proceeds through an open-chain intermediate that can subsequently cyclize to form the thermodynamically less stable, but kinetically accessible, furanoside (a five-membered ring). The equilibrium between the pyranose and furanose forms is influenced by factors like the presence of bulky, charged substituents which can destabilize the pyranose form. nih.gov For this compound, this rearrangement would lead to the formation of a 2-phenoxy-tetrahydrofuran derivative.
Other, more general, rearrangement reactions of cyclic ethers and ketones could potentially be induced under specific oxidative conditions. For instance, the Baeyer-Villiger oxidation , which converts ketones to esters, demonstrates the principle of migratory aptitude where more substituted groups preferentially migrate. wiley-vch.de While not a direct reaction of the triol, a related ketone derivative could undergo such a rearrangement, highlighting the potential for skeletal reorganization.
Stereoelectronic Effects on Reactivity and Reaction Selectivity
Stereoelectronic effects are paramount in controlling the reactivity and selectivity of reactions involving this compound. These effects arise from the specific spatial arrangement of orbitals and have a profound impact on the molecule's conformation and reaction pathways. vu.nlresearchgate.net
The reactivity of the hydroxyl groups on the oxane ring is also governed by stereoelectronic factors. The orientation of these groups (axial vs. equatorial) affects their nucleophilicity, which can be modulated by the choice of protecting groups in synthetic applications. vu.nl Furthermore, the stereochemistry of the ring substituents can influence the regioselectivity of reactions. For example, in Lewis acid-catalyzed anomerization of acylated glycosides, the coordination of the Lewis acid to both the anomeric heteroatom and other oxygen atoms on the ring can enhance the anomeric effect and shift the equilibrium towards the alpha-anomer. acs.org
Kinetic and Thermodynamic Studies of Key Reactions
The most studied reaction for phenyl glycosides, and therefore the most relevant for this compound, is the hydrolysis of the glycosidic bond, which involves the cleavage of the phenoxy group. Kinetic and thermodynamic studies of this process provide critical insights into the stability of the molecule and the energy barriers for its transformation.
The cleavage of the glycosidic bond can proceed through different mechanisms, including SN1 and SN2 pathways, with the operative pathway depending on the reaction conditions. nih.govacs.org Density functional theory (DFT) studies on related systems, such as deoxyuridine, have shown that uncatalyzed, unimolecular cleavage in a vacuum has a very high activation barrier. nih.govacs.orgacs.org The presence of a nucleophile, such as water, is crucial for the reaction to proceed at a reasonable rate. nih.govacs.org
Activation of the nucleophile, for example through partial deprotonation by another molecule, significantly lowers the activation barrier and makes the reaction more exothermic. acs.org This highlights the importance of the chemical environment in facilitating the reaction.
The table below presents thermodynamic activation parameters for the spontaneous cleavage of the glycosidic bond in adenosine (B11128) at pH 7, which serves as an illustrative example of the high energy requirements for such reactions in the absence of potent catalysts.
| Parameter | Value |
| ΔH‡ | 28.0 kcal/mol |
| TΔS‡ | -4.9 kcal/mol |
| ΔG‡ | 32.9 ± 0.3 kcal/mol |
| k (25 °C) | 3.7 (± 1.3) × 10⁻¹² s⁻¹ |
| t₁/₂ (25 °C) | ~6000 years |
| Data from a study on adenosine hydrolysis illustrates the high stability of glycosidic bonds. nih.gov |
Kinetic studies on the enzymatic hydrolysis of phenyl alpha-glucosides have also been performed, providing data on Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), which quantify the efficiency of catalytic cleavage. nih.gov While this article focuses on non-enzymatic reactivity, these studies underscore the fact that significant energy input or catalysis is required to overcome the inherent stability of the glycosidic linkage in this compound.
Stereochemical and Conformational Analysis of 2 Phenoxyoxane 3,4,5 Triol and Its Derivatives
Experimental Conformational Analysis Techniques
Advanced experimental techniques are indispensable for elucidating the conformational preferences of 2-Phenoxyoxane-3,4,5-triol in both the solid and solution states.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy is a powerful tool for probing the solution-state conformation. Techniques such as 1H and 13C NMR provide insights into the electronic environment of each atom. nih.gov For instance, the magnitudes of three-bond coupling constants (³JHH) between vicinal protons on the oxane ring can be used in conjunction with the Karplus equation to estimate dihedral angles, thereby defining the ring's pucker. Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, providing crucial distance restraints for constructing a 3D model of the predominant conformation. The presence of two proline residues in a peptide, for example, has been shown to restrict the accessible conformational space, leading to observable folded conformers in solution. nih.gov
X-ray Crystallography: For solid-state analysis, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the oxane ring. This technique provides a static picture of the molecule in its crystalline form, which is often the lowest energy conformation. The data obtained from X-ray crystallography can reveal the precise geometry of the intramolecular hydrogen bonds and the packing of molecules in the crystal lattice. nih.govmdpi.com
Computational Conformational Landscape Mapping
Computational chemistry provides a powerful complement to experimental methods, allowing for the exploration of the full conformational landscape of this compound.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into the flexibility of the oxane ring and the phenoxy substituent. nih.govresearchgate.net By simulating the molecule in a solvent box, one can observe the conformational transitions and the influence of the solvent on the molecular shape. These simulations can help identify the most stable and populated conformational states.
Density Functional Theory (DFT): DFT calculations are employed to determine the optimized geometries and relative energies of different conformers. researchgate.net This method allows for a detailed analysis of the electronic structure and can accurately predict the energies of different chair and boat conformations of the oxane ring. By calculating the energy barriers between different conformations, a comprehensive map of the potential energy surface can be constructed.
Analysis of Intramolecular Hydrogen Bonding Networks and Their Influence on Conformation
The presence of three hydroxyl groups on the oxane ring, along with the ether oxygen of the phenoxy group, creates a rich network of potential intramolecular hydrogen bonds. nih.govnih.gov These non-covalent interactions play a significant role in stabilizing specific conformations.
The formation of a hydrogen bond between a hydroxyl group at one position and an adjacent hydroxyl group or the ring oxygen can lock the oxane ring into a particular conformation. The strength of these hydrogen bonds can be estimated using computational methods and can be inferred experimentally through techniques like infrared (IR) spectroscopy by observing the shift in the O-H stretching frequency. researchgate.net The interplay between multiple possible hydrogen bonds can lead to a complex equilibrium of different conformers. Published studies on similar compounds have shown that intramolecular hydrogen bonding can significantly influence molecular properties. mdpi.com
Solution-State Dynamics and Equilibrium Studies
In solution, this compound is not a static entity but exists as a dynamic equilibrium of multiple interconverting conformers. The relative populations of these conformers are determined by their free energies, which include contributions from intramolecular forces and interactions with the solvent.
Temperature-dependent NMR studies can be used to probe the thermodynamics of this equilibrium. By analyzing the changes in chemical shifts and coupling constants with temperature, it is possible to extract thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) differences between the major conformers. This provides a quantitative understanding of the conformational preferences in solution.
Stereoisomerism and Chirality in this compound Derivatives
The this compound molecule contains multiple stereocenters, leading to a variety of possible stereoisomers. The carbon atoms at positions 2, 3, 4, and 5 of the oxane ring are chiral, giving rise to 2⁴ = 16 possible stereoisomers.
Theoretical and Computational Chemistry Studies on 2 Phenoxyoxane 3,4,5 Triol
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like phenyl-β-D-glucopyranoside. These methods provide detailed information about the molecule's geometry, vibrational modes, and electronic properties.
Energy Minimizations and Geometry Optimizations
The conformational landscape of phenyl-β-D-glucopyranoside is complex due to the flexibility of the glycosidic bond and the orientation of the hydroxyl groups. Energy minimizations and geometry optimizations using DFT methods are crucial to identify the most stable conformers.
Recent studies have employed DFT calculations, often with functionals like B3LYP or M06-2X and basis sets such as 6-311++G(d,p) or def2-TZVPD, to explore this landscape. frontiersin.orgmdpi.com For phenyl-β-D-glucopyranoside (ph-β-glu), extensive conformational searches have identified numerous low-energy conformers. researchgate.net These conformers differ primarily in the orientation of the hydroxymethyl group and the phenyl ring. The calculations often include dispersion corrections (e.g., D3BJ) to accurately model non-covalent interactions, which are critical in these systems. mdpi.com
For instance, a study identified 14 stable conformers of ph-β-glu, with their relative free energies and Boltzmann populations determined in different solvents like DMSO and water. researchgate.net The stability of these conformers is influenced by a network of intramolecular hydrogen bonds and the orientation of the phenyl group relative to the pyranose ring. mdpi.comresearchgate.net
Table 1: Calculated Relative Free Energies and Boltzmann Populations of Phenyl-β-D-glucopyranoside Conformers in DMSO at 298 K
| Conformer | Relative Free Energy (kJ/mol) | Boltzmann Population (%) |
| 1 | 0.00 | 25.7 |
| 2 | 0.54 | 19.9 |
| 3 | 2.18 | 8.2 |
| 4 | 2.51 | 6.8 |
| 5 | 3.64 | 3.9 |
| 6 | 4.02 | 3.1 |
| 7 | 4.35 | 2.5 |
| 8 | 4.69 | 2.0 |
| 9 | 5.02 | 1.6 |
| 10 | 5.31 | 1.3 |
| 11 | 5.56 | 1.1 |
| 12 | 5.82 | 0.9 |
| 13 | 6.07 | 0.8 |
| 14 | 6.32 | 0.6 |
Data adapted from conformational analysis studies. researchgate.net
Vibrational Analyses and Spectroscopic Property Predictions
Vibrational analysis based on DFT calculations is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized geometries, researchers can assign vibrational modes to specific molecular motions.
For phenyl glycosides, DFT calculations have been used to predict IR spectra, which show good agreement with experimental data. mdpi.com These calculations help in understanding how changes in conformation and intermolecular interactions, such as hydrogen bonding, affect the vibrational frequencies. For example, the stretching frequencies of the O-H and C-H bonds are sensitive to their local environment. frontiersin.org In a study on phenol (B47542), DFT calculations at the B3LYP/6-311++G(2df,2p) level were used to analyze the vibrational modes, including the O-H stretch, bend, and torsion, as well as the C-O stretch and aromatic C-H stretches. ijaemr.com
Furthermore, theoretical calculations have been instrumental in assigning specific vibrational bands in vibrational circular dichroism (VCD) spectra of phenyl glycosides. nih.gov A notable finding is a band around 1230 cm⁻¹ in axial aromatic glycosides, which is attributed to the stretching motion of the glycosidic oxygen and aromatic carbon, providing a spectroscopic marker for the anomeric configuration. nih.gov
Molecular Electrostatic Potential Map Calculations
Molecular electrostatic potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
In MEP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For molecules with hydroxyl groups like phenyl-β-D-glucopyranoside, the oxygen atoms of the hydroxyl and ether linkages are expected to be regions of high negative potential. nih.govresearchgate.net These sites are the most likely to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential, making them hydrogen bond donors.
Studies on similar molecules, such as benzimidazole (B57391) fungicides, have used MEP analysis to identify the most reactive parts of the molecule. nih.gov For phenylsuccinimides, MEP analysis has been used to distinguish between active and inactive compounds by identifying differences in the potential around the carbonyl oxygens. nih.gov
Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solvation Effects
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, including intermolecular interactions and the effects of the solvent environment. These simulations are particularly useful for studying flexible molecules like phenyl-β-D-glucopyranoside in solution.
Simulations have also been employed to understand the interactions of phenyl glycosides with other molecules. For example, MD simulations have been used to study the cleavage of glycosidic bonds by enzymes and the interaction of flavonoid glycosides with biological targets. researchgate.netmdpi.com These simulations can provide insights into the binding modes and the energetic contributions of different interactions.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model chemical reactions, identify transition states, and calculate activation energies, providing a deeper understanding of reaction mechanisms. For phenyl glycosides, this can include studying their formation, hydrolysis, or enzymatic cleavage.
First-principles based computational methods have been used to investigate the mechanisms, kinetics, and thermodynamics of the formation and deconstruction of phenyl glycoside linkages, which are relevant in the context of lignin-carbohydrate complexes in biomass. rsc.org These studies have evaluated proposed reaction pathways, such as hemi-acetal formation and transglycosylation, and have identified new potential mechanisms like the electrophilic addition of hemicellulose to a lignin (B12514952) quinone methide intermediate. rsc.org
By calculating the energy barriers for different reaction pathways, researchers can predict which pathways are kinetically favored. For example, studies on the acid-catalyzed deconstruction of phenyl glycoside linkages have shown that breaking these linkages can be both kinetically and thermodynamically favored over competing degradation reactions. rsc.org
Prediction of Spectroscopic Signatures (e.g., advanced NMR parameters, chiroptical properties)
Theoretical calculations are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of complex molecules.
For phenyl glycosides, DFT calculations have been successfully used to predict NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the NMR parameters for different conformers and then performing a Boltzmann-weighted average, it is possible to obtain theoretical spectra that are in good agreement with experimental data. chemrxiv.org The computer program CASPER is a tool that can predict ¹H and ¹³C NMR chemical shifts for glycans and glycoconjugates, demonstrating the utility of computational methods in this area. diva-portal.org
Chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are highly sensitive to the three-dimensional structure of chiral molecules. DFT calculations are essential for interpreting these spectra. Studies on phenyl glycosides have shown that VCD spectroscopy can distinguish between anomers. nih.gov Specifically, axial aromatic glycosides exhibit a characteristic negative VCD band that is absent in their equatorial counterparts. nih.gov The simulated VCD spectra of different conformers of phenyl-β-D-glucopyranoside show significant differences, indicating that VCD is a powerful tool for conformational analysis. mdpi.com
Lack of Publicly Available Research Data on 2-Phenoxyoxane-3,4,5-triol Precludes In-Depth Analysis
A comprehensive search for theoretical and computational chemistry studies, specifically focusing on Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) modeling of the chemical compound this compound, has revealed a significant absence of publicly available research data. As a result, the generation of a detailed article with specific research findings and data tables, as initially requested, cannot be fulfilled at this time.
The investigation into scientific databases and scholarly articles yielded no specific studies centered on the QSAR/QSRR modeling of this compound. QSAR and QSRR models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. The development of such models requires a substantial amount of experimental data for a series of related compounds, which appears to be unavailable for this compound and its derivatives.
While general principles of theoretical and computational chemistry, as well as QSAR/QSRR modeling, are well-established, the application of these principles to a specific and lesser-studied compound like this compound necessitates dedicated research that has not been published in the accessible scientific literature. Without this foundational research, any attempt to generate an article with the requested level of detail and specific data would be speculative and would not adhere to the standards of scientific accuracy.
Further research into this specific compound is required to build the necessary dataset for meaningful theoretical and computational analysis, including the development of predictive QSAR/QSRR models. Until such research is conducted and published, a detailed discussion on this particular topic remains unfeasible.
Bio Organic Chemistry: Mechanistic Investigations of 2 Phenoxyoxane 3,4,5 Triol Interactions Excluding Human Clinical Data
Enzymatic Recognition and Substrate Mimicry Studies in vitro (e.g., beta-glucosidase substrates)
In vitro studies are crucial for understanding how enzymes recognize and process molecules like 2-Phenoxyoxane-3,4,5-triol. Given its structure as a glycoside, a primary area of investigation would be its interaction with glycoside hydrolases, such as beta-glucosidases.
Detailed Research Findings:
Specific data on the recognition of this compound by beta-glucosidase is not available in the current scientific literature. However, research on similar phenyl-O-beta-D-glycosides demonstrates their potential as inhibitors of enzymes like mushroom tyrosinase. nih.gov For instance, amygdalin, a well-known cyanogenic glycoside, is hydrolyzed by intestinal β-glucosidase. wikipedia.org This suggests that this compound could potentially act as a substrate or an inhibitor for such enzymes.
A typical investigation would involve incubating the compound with purified beta-glucosidase and a known substrate to determine if it competes for the active site. The results would be quantified by measuring the rate of product formation, often determined spectrophotometrically.
Table 1: Hypothetical Substrate Mimicry Study of this compound with Beta-Glucosidase
| Enzyme | Potential Substrate/Inhibitor | Assay Principle | Expected Outcome |
| Beta-glucosidase | This compound | Competitive inhibition assay with a chromogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) | Determination of inhibitory constant (Ki) or substrate kinetics (Km, Vmax) |
This table is illustrative and based on standard methodologies for studying enzyme-substrate interactions, as specific data for this compound is not available.
Mechanistic Elucidation of Enzyme Inhibition in vitro (e.g., Cox inhibitor mechanisms)
The phenoxy moiety of the compound suggests potential interactions with enzymes that have hydrophobic pockets. Cyclooxygenase (COX) enzymes, key targets for non-steroidal anti-inflammatory drugs (NSAIDs), are notable examples. nih.gov
Detailed Research Findings:
There is no direct evidence of this compound acting as a COX inhibitor. However, numerous studies have focused on the design and synthesis of phenoxy acetic acid derivatives as selective COX-2 inhibitors. mdpi.comnih.govresearchgate.net These studies reveal that the phenoxy group can bind within the active site of COX enzymes. The mechanism of inhibition by such compounds often involves blocking the entry of the natural substrate, arachidonic acid, into the catalytic site. nih.gov
Kinetic studies, such as Lineweaver-Burk plots, would be employed to determine the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Development of this compound as Probe Molecules for Biochemical Pathways (e.g., signaling pathway components)
Molecules with specific biological interactions can be developed into chemical probes to study cellular pathways. nih.gov If this compound shows selective binding to a particular protein, it could be modified with a reporter tag (like a fluorescent group) to visualize and study that protein's function and localization within a cell.
Detailed Research Findings:
The development of this compound as a biochemical probe has not been reported. The general principle involves identifying a specific molecular target and then chemically modifying the probe molecule to allow for detection without significantly altering its binding properties. For example, if it were found to inhibit a specific kinase, a biotinylated or fluorescently-labeled version could be synthesized to pull down and identify interacting partners in a cell lysate.
Investigation of its Role in Microbial or Plant Biosynthetic/Catabolic Pathways
Phenyl glycosides are common in plants and can be part of complex biosynthetic pathways. mdpi.comnih.govresearchgate.net For example, phenylethanoid glycosides are synthesized via the shikimic acid and cinnamate (B1238496) pathways. mdpi.com
Detailed Research Findings:
The natural occurrence and biosynthetic pathway of this compound are currently unknown. Investigations would involve screening plant or microbial extracts for its presence. If found, isotope labeling studies could elucidate its biosynthetic precursors and the enzymes involved in its formation. Conversely, feeding studies where the compound is supplied to microorganisms could reveal potential catabolic pathways.
Table 2: Hypothetical Investigation of this compound in Biological Pathways
| Pathway Type | Organism Type | Experimental Approach | Potential Findings |
| Biosynthesis | Plants (e.g., Rosaceae family) | Metabolomic analysis, isotope tracing | Identification of precursor molecules and biosynthetic enzymes |
| Catabolism | Soil Bacteria (e.g., Pseudomonas sp.) | Growth assays with the compound as a sole carbon source, identification of metabolic intermediates | Elucidation of degradation pathways and enzymes |
This table represents potential research strategies, as no specific data for this compound is available.
Molecular Basis of Specific Lectin or Protein Binding in vitro
Lectins are carbohydrate-binding proteins that play roles in cell recognition and signaling. nih.govresearchgate.net The oxane-triol part of this compound makes it a candidate for binding to lectins.
Detailed Research Findings:
There are no studies on the binding of this compound to lectins. Research on other glycosides has shown that both the sugar moiety and the aglycone (the non-sugar part) contribute to binding affinity and specificity. nih.gov Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or glycan arrays would be used to screen for binding against a panel of lectins and to quantify the binding affinity (dissociation constant, KD).
For example, a study on an alpha-galactoside binding lectin from Artocarpus hirsuta identified key amino acid residues (lysine and tyrosine) in the binding site that are essential for sugar interaction. nih.gov Similar studies would be necessary to understand the molecular basis of any potential interaction between this compound and a protein.
Advanced Analytical Methodologies for Characterizing 2 Phenoxyoxane 3,4,5 Triol in Complex Academic Samples
Development of High-Resolution Chromatographic Separation Techniques (e.g., LC-MS/MS, GC-MS/MS)
The separation of 2-Phenoxyoxane-3,4,5-triol from complex mixtures, a common challenge in academic research involving natural product extracts or synthetic reaction milieux, requires high-resolution chromatographic techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the methods of choice for this purpose. creative-biostructure.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of polar, non-volatile compounds like this compound. nih.gov The separation is typically achieved using reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 or phenyl-hexyl column is commonly employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a formic acid additive to improve peak shape and ionization efficiency. nih.gov The mass spectrometer, coupled to the liquid chromatograph, provides highly sensitive and selective detection.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Phenyl Glycoside Analogue
| Parameter | Value |
| Chromatography | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| MS/MS Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ |
| Product Ions (m/z) | Specific fragments of the analyte |
| Collision Energy | Optimized for the specific compound |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. However, after derivatization, GC-MS/MS can provide excellent separation and sensitivity. nih.gov A common derivatization technique for polar compounds is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. phenomenex.comyoutube.com This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. researchgate.net
Table 2: Typical GC-MS/MS Parameters for the Analysis of a Silylated Glycoside Analogue
| Parameter | Value |
| Derivatization | |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction | 70 °C for 60 min |
| Chromatography | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Monitored Transitions | Specific precursor-to-product ion transitions for the TMS-derivative |
Hyphenated Spectroscopic Methods for Detailed Structural Elucidation (beyond basic identification)
Beyond simple detection, the unambiguous structural elucidation of this compound requires the use of sophisticated hyphenated spectroscopic techniques. creative-biostructure.comrsc.org
Advanced NMR Spectroscopy (e.g., 2D NMR, solid-state NMR, chiral NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. nih.gov For a molecule like this compound, a suite of advanced NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity.
Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for assembling the molecular framework. science.govwisc.edusdsu.edunih.govepfl.ch
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of the protons in the oxane ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different spin systems, for instance, linking the phenoxy group to the oxane ring via the ether linkage.
Table 3: Application of 2D NMR Techniques for the Structural Elucidation of this compound
| NMR Experiment | Information Gained | Relevance for this compound |
| COSY | ¹H-¹H correlations through bonds | Establishes the proton sequence within the oxane ring (H-3 to H-4 to H-5). |
| HSQC | ¹H-¹³C one-bond correlations | Assigns the carbon atoms of the oxane ring and the phenyl group that are attached to protons. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Confirms the attachment of the phenoxy group to the C-2 position of the oxane ring and the positions of the hydroxyl groups. |
Solid-State NMR and Chiral NMR: While less common, solid-state NMR could provide information on the conformation of the molecule in its crystalline form. Chiral NMR, using chiral solvating agents or derivatizing agents, would be invaluable for resolving and identifying different stereoisomers of this compound, which possesses multiple chiral centers.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. nih.gov This is a crucial step in confirming the molecular formula of this compound. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers a roadmap to the molecule's structure. nih.govresearchgate.netresearchgate.netnih.govmdpi.com For a phenyl glycoside-like structure, the fragmentation is often initiated by the cleavage of the glycosidic bond. nih.gov
Proposed Fragmentation Pathway for this compound: In a typical MS/MS experiment, the protonated or deprotonated molecule would undergo collision-induced dissociation. A likely fragmentation pathway would involve the cleavage of the C-O bond between the phenyl group and the oxane ring, leading to the formation of a phenoxy radical or anion and a charged oxane-triol fragment. Further fragmentation of the oxane ring would yield characteristic neutral losses of water and other small molecules.
Table 4: Predicted High-Resolution Mass Fragments for this compound (Illustrative)
| m/z (Proposed) | Formula | Description |
| 229.0974 | [C₁₁H₁₅O₅]⁺ | Protonated molecule [M+H]⁺ |
| 135.0813 | [C₇H₇O₂]⁺ | Fragment from cleavage of the glycosidic bond |
| 94.0419 | [C₆H₆O] | Neutral loss of phenol (B47542) |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Due to the presence of multiple chiral centers in the oxane ring, this compound can exist as several stereoisomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of these stereoisomers. nih.gov These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.
For glycosidic compounds, the sign of the Cotton effect in the CD spectrum around 220 nm can often be correlated with the anomeric configuration (α or β). rsc.orgrsc.org This is a powerful, non-destructive method for assigning the stereochemistry at the anomeric center (C-2 in this case). creative-biostructure.comttu.ee
Table 5: Correlation of Cotton Effect Sign with Anomeric Configuration in Glycosides (General Principle)
| Anomeric Configuration | Sign of Cotton Effect (around 220 nm) |
| α-anomer | Negative |
| β-anomer | Positive |
Quantitative Analytical Techniques for Complex Biological or Environmental Matrices (excluding human samples)
Accurate quantification of this compound in complex matrices such as plant extracts or environmental samples is essential for many academic studies. LC-MS/MS is the preferred technique for this purpose due to its high selectivity and sensitivity. nih.govmdpi.comiau.irmdpi.com A quantitative method would typically involve the development of a calibration curve using a certified reference standard of the analyte. An internal standard, a structurally similar compound not present in the sample, is often used to correct for variations in sample preparation and instrument response.
Table 6: Illustrative Performance Characteristics of a Quantitative LC-MS/MS Method for a Phenyl Glycoside Analogue in a Plant Matrix
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-50 ng/mL |
| Recovery | 85-110% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Isotopic Labeling Strategies for Mechanistic Tracing and Metabolic Profiling (non-human)
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound or to elucidate its biosynthetic pathway in biological systems (excluding human subjects). nih.govrsc.orgnih.govnih.govresearchgate.net In the context of this compound, stable isotopes such as ¹³C or ²H (deuterium) could be incorporated into the molecule.
Mechanistic Tracing: By synthesizing a labeled version of this compound and introducing it into a biological system (e.g., a plant cell culture), its metabolic transformation can be followed by tracking the isotopic label using mass spectrometry. This can reveal how the compound is metabolized, identifying any breakdown products or conjugates. youtube.com
Metabolic Profiling: To investigate the biosynthesis of this compound, labeled precursors can be fed to the producing organism. For example, if it is a plant-derived compound, ¹³C-labeled phenylalanine could be used to trace the origin of the phenoxy group, while ¹³C-labeled glucose could be used to track the formation of the oxane-triol moiety. nih.govgoogle.com The incorporation of the label into the final product provides direct evidence of the biosynthetic pathway.
Table 7: Examples of Isotopically Labeled Precursors for Biosynthetic Studies of a Phenyl Glycoside Analogue
| Labeled Precursor | Isotope | Target Moiety | Purpose |
| Phenylalanine | ¹³C₆ | Phenyl group | To confirm the origin of the aromatic ring. |
| Glucose | ¹³C₆ | Oxane ring | To elucidate the carbohydrate backbone formation. |
| Methionine | ¹³C or ²H | Methyl groups | To identify any methylation steps in the biosynthesis. |
Synthesis and Academic Exploration of 2 Phenoxyoxane 3,4,5 Triol Derivatives and Analogues
Design and Synthesis of Chemically Modified Analogues
The synthesis of analogues of 2-Phenoxyoxane-3,4,5-triol would likely draw from the rich chemistry of tetrahydropyran (B127337) (THP) ring synthesis. rsc.org Modifications could be targeted at the hydroxyl groups or the phenoxy ring.
Hydroxyl Group Modifications: The three hydroxyl groups on the oxane ring are prime targets for modification to alter the molecule's polarity and hydrogen bonding capacity. Standard protecting group chemistry could be employed to selectively protect one or more hydroxyls, allowing for differential functionalization. For instance, the use of a 2-tetrahydropyranyl (THP) group is a common strategy for protecting alcohols. wikipedia.org This protection would be followed by reactions such as etherification, esterification, or oxidation at the remaining free hydroxyls. Deprotection would then yield the modified analogue.
Phenoxy Ring Substitutions: The phenoxy ring can be readily modified by using substituted phenols in the initial synthesis. For example, the synthesis could start with phenols bearing electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) to systematically probe the effects of electronics and sterics on the properties of the resulting molecule. The synthesis of a related compound, (2S,3R,4S,5S)-2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol, exemplifies this approach, where a nitrated phenol (B47542) is used as a starting material. clearsynth.comchembk.com
Targeted Synthesis of Conformationally Restricted Analogues
The oxane ring of this compound typically adopts a chair conformation. wikipedia.org To study the impact of conformational rigidity on biological activity or chemical reactivity, conformationally restricted analogues could be synthesized. This is a common strategy in medicinal chemistry to lock a molecule into a specific bioactive conformation. nih.govnih.gov
For the this compound scaffold, this could be achieved by introducing bicyclic constraints. For example, intramolecular cyclization reactions could be designed to form an additional ring, thereby restricting the conformational flexibility of the oxane ring. The synthesis of such analogues often involves multi-step sequences and may utilize strategies like ring-closing metathesis or intramolecular Heck reactions, depending on the desired structure. nih.gov
Generation of Synthetic Libraries for Academic Screening
The this compound scaffold is well-suited for the generation of synthetic libraries for high-throughput screening. nih.govresearchgate.net Diversity-oriented synthesis (DOS) approaches could be employed to rapidly generate a large number of structurally diverse analogues. nih.gov This would involve combining a set of diverse building blocks with the core scaffold.
For instance, a library could be generated by reacting a collection of substituted phenols with a suitable oxane precursor to create diversity at the phenoxy position. Further diversity could be introduced by reacting the hydroxyl groups with a library of carboxylic acids to form a collection of esters. Such libraries are invaluable for screening against specific biological targets, such as enzymes or receptors, to identify new lead compounds for drug discovery. nih.govyoutube.com
Structure-Reactivity Relationship (SRR) Studies in Model Systems
Structure-reactivity relationship (SRR) studies of this compound analogues could provide fundamental insights into how structural modifications influence chemical reactivity. For example, the rate of a specific reaction, such as the cleavage of the phenoxy group or the oxidation of a hydroxyl group, could be measured for a series of analogues with systematic variations in the phenoxy ring substituent.
By correlating the reaction rates with physicochemical parameters of the substituents (e.g., Hammett parameters), a quantitative understanding of the electronic effects on reactivity can be established. These studies are crucial for designing more stable or more reactive compounds for specific applications.
Bioconjugation Strategies for Developing Research Probes or Biomaterials
The this compound scaffold possesses multiple functional handles (hydroxyl groups) that can be utilized for bioconjugation. Bioconjugation involves covalently linking a molecule to a biomolecule, such as a protein or a nucleic acid, to create a research probe or a new biomaterial. nih.gov
For example, one of the hydroxyl groups could be converted into a more reactive functional group, such as an azide (B81097) or an alkyne, to enable "click chemistry" reactions. nih.gov This would allow for the efficient and specific conjugation of the this compound derivative to a biomolecule that has been modified with a complementary functional group. Such bioconjugates could be used as fluorescent probes to visualize biological processes or as building blocks for creating new biocompatible materials. The use of mutant glycosyltransferases for site-specific labeling of biomolecules with sugar-like molecules is another advanced strategy that could be adapted for this scaffold. nih.gov
Table of Chemical Compounds Mentioned
| Chemical Name | Other Names/Synonyms |
| This compound | 2-Phenoxy-tetrahydropyran-3,4,5-triol |
| (2S,3R,4S,5S)-2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol | (2S,3R,4S,5S)-2-(4-nitrophenoxy)oxane-3,4,5-triol |
| (2S,3R,4S,5S)-2-(benzyloxy)tetrahydro-2H-pyran-3,4,5-triol | |
| Oxane | Tetrahydropyran (THP) |
| 3,4-dihydropyran | |
| 5-hydroxypentanal | |
| p-toluenesulfonic acid | |
| Diethyl azodicarboxylate (DEAD) | |
| Pyridinium p-toluenesulfonate (PPTS) |
Research Directions and Academic Applications of 2 Phenoxyoxane 3,4,5 Triol As a Chemical Scaffold
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of the 2-Phenoxyoxane-3,4,5-triol core makes it a valuable component of the "chiral pool," a collection of readily available, enantiomerically pure compounds that can be used as starting materials for the synthesis of complex chiral molecules. The stereocenters on the oxane ring provide a rigid and predictable three-dimensional framework, which is crucial for controlling the stereochemistry of subsequent reactions.
In the synthesis of natural products and other complex organic molecules, pyran derivatives are frequently employed to introduce specific stereochemical configurations. The synthesis of complex molecules often relies on the use of such chiral building blocks to avoid the formation of undesirable stereoisomers, which can have different biological activities. The phenoxy group in this compound can be modified or replaced, allowing for the introduction of diverse functionalities, further expanding its utility as a versatile building block in multi-step syntheses.
Precursor for Glycomimetics and Carbohydrate-Based Probes
The structural resemblance of the oxane-3,4,5-triol core to natural carbohydrates allows it to serve as a scaffold for the design of glycomimetics. Glycomimetics are molecules that mimic the structure and function of carbohydrates and are often more stable to enzymatic degradation than their natural counterparts. This makes them valuable tools for studying carbohydrate-mediated biological processes and for the development of new therapeutic agents.
The this compound scaffold can be elaborated to create carbohydrate-based probes designed to investigate carbohydrate-protein interactions. By attaching reporter groups such as fluorescent tags or photo-crosslinkers to the phenoxy moiety or other positions, researchers can visualize and characterize the binding of these probes to specific carbohydrate-binding proteins (lectins) or enzymes. Such probes are instrumental in elucidating the roles of carbohydrates in cell signaling, immune responses, and pathogenesis.
Scaffold for Designing Academic Enzyme Inhibitors or Receptor Ligands (theoretical/in vitro models)
The defined three-dimensional structure of this compound makes it an excellent scaffold for the rational design of enzyme inhibitors and receptor ligands in academic research. The triol functionality can mimic the interactions of natural carbohydrate ligands with their protein targets, while the phenoxy group can be modified to enhance binding affinity and selectivity.
In silico modeling and computational studies can be employed to predict the binding of this compound derivatives to the active sites of enzymes or the binding pockets of receptors. These theoretical models guide the synthesis of targeted libraries of compounds for in vitro screening. For instance, derivatives of this scaffold could be designed to target glycosidases, enzymes that process carbohydrates, or lectins involved in disease processes. The pyran scaffold is a common feature in a variety of bioactive compounds, and its derivatives have been investigated as inhibitors for a range of enzymes.
Applications in Novel Reaction Methodology Development
The unique combination of functional groups in this compound, including the ether linkage, multiple hydroxyl groups, and the aromatic ring, provides a platform for the development and validation of new synthetic methodologies. The stereochemistry of the triol can influence the outcome of reactions on the pyran ring or at the phenoxy substituent, leading to the development of novel stereoselective transformations.
For example, the development of new protecting group strategies for polyhydroxylated systems or the exploration of regioselective reactions on the triol moiety could be investigated using this scaffold. Furthermore, the phenoxy group can participate in various aromatic substitution reactions or be used as a handle for cross-coupling reactions, allowing for the exploration of new carbon-carbon and carbon-heteroatom bond-forming methodologies. While specific examples utilizing this compound are not yet prevalent in the literature, the general class of polyfunctionalized pyrans is a fertile ground for methodological innovation.
Potential in Academic Materials Science Research (e.g., hydrogels, polymers with specific academic properties)
The polyhydroxylated nature of the this compound scaffold suggests its potential application in materials science, particularly in the creation of novel polymers and hydrogels. The hydroxyl groups can participate in polymerization reactions or act as cross-linking sites, leading to the formation of materials with tailored properties.
For instance, the incorporation of this rigid, chiral scaffold into a polymer backbone could induce specific secondary structures and chiral recognition properties in the resulting material. The hydroxyl groups also offer the potential for the formation of hydrogels through hydrogen bonding or covalent cross-linking. These hydrogels could find applications in areas such as controlled drug release, tissue engineering, or as stimuli-responsive materials. The phenoxy group can be functionalized to tune the material's properties, such as its hydrophobicity, or to introduce photo-responsive or redox-active moieties. While this area of research for this specific compound is largely theoretical, the principles of polymer and materials chemistry suggest a promising future for such scaffolds.
Conclusion and Future Research Perspectives
Summary of Key Academic Findings and Contributions
The principal academic contribution concerning 2-Phenoxyoxane-3,4,5-triol is its identification as a novel phytochemical, given the common name Oroxyquinone. nih.gov Isolated from Oroxylum indicum, this glycosylated hydroquinone derivative has been characterized by a molecular formula of C13H18N2O8 and a molecular mass of 330. nih.gov
Initial research has established its potential as an anticancer agent. A key finding is its cytotoxic effect on the PC3 prostate cancer cell line, with a half-maximal inhibitory concentration (IC50) of 58.9 µM. nih.gov The investigation into its molecular mechanism of action revealed that it induces apoptosis through a caspase-3 and PARP independent pathway. nih.gov Instead, its apoptotic induction involves the p38 pathway and the nuclear localization of Apoptosis-Inducing Factor (AIF). nih.gov Furthermore, the compound has demonstrated anti-metastatic activity by inhibiting cell migration. nih.gov
The discovery and initial biological evaluation of this compound represent a significant contribution to the field of natural product chemistry, providing a new molecular entity with potential therapeutic applications. nih.gov
Remaining Challenges in Synthesis and Mechanistic Understanding
Significant challenges remain in the study of this compound. A primary hurdle is the development of a synthetic route for this compound. As a novel, naturally occurring molecule, a robust and efficient chemical synthesis is crucial to produce larger quantities for further research, as isolation from natural sources can be limiting. nih.govresearchgate.net The stereocontrolled synthesis of glycosides is often a formidable challenge in glycochemistry. researchgate.net
While the initial study provided valuable insights into its apoptotic mechanism in one cell line, a deeper mechanistic understanding is required. nih.gov Further research is needed to elucidate its interactions with other cellular targets, its metabolic fate, and its effects on a broader range of cancer cell types. The complexity of glycan-protein interactions necessitates advanced analytical methods to fully understand its biological roles. researchgate.net
Emerging Trends in Oxane Chemistry and Glycoscience Relevant to this compound
The study of this compound is situated within the broader, rapidly advancing fields of oxane chemistry and glycoscience. The oxane ring is a common motif in natural products and is increasingly incorporated into medicinal chemistry to improve physicochemical properties. acs.org
Several emerging trends in glycoscience are highly relevant to the future study of this compound:
Advanced Synthesis Methods: Chemoenzymatic synthesis and the use of glycosynthases are becoming powerful tools for the efficient production of complex glycosides. researchgate.netresearchgate.netnih.gov These methods could be instrumental in overcoming the synthetic challenges of this compound.
Glycomics and Glycoproteomics: High-throughput technologies are enabling the rapid analysis of glycan structures and their functions. nih.gov Applying these tools could help identify the cellular binding partners of this compound and further unravel its mechanism of action.
Chemical Glycobiology: The use of synthetic variants of natural sugars to probe biological functions is a key trend. Synthetic analogues of this compound could be developed to explore its structure-activity relationships.
Interdisciplinary Opportunities in Fundamental Chemical and Biochemical Research
The study of this compound presents numerous opportunities for interdisciplinary research:
Chemical Biology: This compound serves as a valuable molecular probe to investigate the biological roles of glycosylated hydroquinones. Its unique structure can be a starting point for the design of new chemical tools to study apoptosis and cell signaling pathways.
Medicinal Chemistry: The initial anticancer activity of this compound provides a lead structure for the development of new therapeutic agents. nih.gov Interdisciplinary collaborations between synthetic chemists and cancer biologists will be essential to optimize its structure for improved potency and selectivity.
Biocatalysis and Synthetic Biology: The discovery of novel enzymes involved in the biosynthesis of such compounds in Oroxylum indicum could open avenues for their biotechnological production. researchgate.net The integration of biology and chemistry can lead to the creation of novel biological systems for therapeutic purposes. zenodo.org
Computational Chemistry: Molecular modeling and simulations can be employed to predict the interactions of this compound with its biological targets, guiding further experimental studies and the design of new analogues. zenodo.org
The exploration of this compound is poised to benefit from the convergence of these diverse scientific disciplines, potentially leading to significant advancements in both fundamental science and therapeutic applications.
Q & A
Q. Basic Research Focus
- Methodology : Use 1H-NMR, 13C-NMR, DEPT-135, and IR spectroscopy for structural elucidation. Assign peaks based on coupling patterns (e.g., anomeric protons in oxane rings typically appear δ 4.5–5.5 ppm). Compare with literature data for similar glycosides or polyols .
- Data Contradiction : If NMR signals overlap (e.g., due to stereochemical complexity), employ 2D techniques like HSQC or HMBC to resolve connectivity. For unresolved IR absorption bands (e.g., hydroxyl stretches), use deuterium exchange or solvent variation .
Q. Basic Research Focus
- Methodology :
- Critical Parameters :
What computational strategies are effective in predicting the electronic structure and reactivity of this compound?
Q. Advanced Research Focus
- Tools : Use cclib to parse output files from Gaussian or ORCA for population analysis (e.g., Mulliken charges, Fukui indices). Compare HOMO-LUMO gaps to assess redox potential .
- Case Study : DFT calculations at the B3LYP/6-311+G(d,p) level revealed the C3 hydroxyl as the most nucleophilic site, guiding derivatization strategies .
Q. Advanced Research Focus
- SAR Studies : Replace the phenoxy group with alkyl/aryl ethers (e.g., allyl or hexyl) to modulate lipophilicity. Derivatives with 6-methoxy substitutions showed enhanced SGLT inhibition in vitro .
- Biological Testing : Use fluorescence-based assays (e.g., glucose uptake in HEK293 cells) to quantify activity. IC50 values for 2-Phenoxy derivatives ranged from 0.5–10 µM, depending on substituent polarity .
What experimental approaches resolve contradictions in reported biological activity data?
Q. Advanced Research Focus
- Meta-Analysis : Cross-validate data using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .
- Batch Variability : Characterize impurities via LC-MS; even 5% contaminants (e.g., unreacted starting materials) can skew IC50 results .
What stability considerations are critical for handling this compound in aqueous and non-aqueous media?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
